molecular formula C12H11ClO B1605846 1-(2-Chloronaphthalen-1-yl)ethanol CAS No. 5471-34-1

1-(2-Chloronaphthalen-1-yl)ethanol

Cat. No. B1605846
CAS RN: 5471-34-1
M. Wt: 206.67 g/mol
InChI Key: RBMUFIBFLOCDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloronaphthalen-1-yl)ethanol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of 1-(2-Chloronaphthalen-1-yl)ethanol is C12H11ClO. The molecular weight is 206.67 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chloronaphthalen-1-yl)ethanol are not fully detailed in the search results. It is known that its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol.

Scientific Research Applications

Biotransformation and Synthesis

  • Biotransformation for Chiral Synthesis : A study demonstrated the use of a new Acinetobacter sp. isolate for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process achieved high enantioselectivity, showing the potential of microbial biocatalysis in synthesizing valuable chiral intermediates for drug synthesis (Miao et al., 2019).

Fluorescent Probes and Sensors

  • Fluorescent Sensor Development : Research on 2-((Naphthalen-6-yl)methylthio)ethanol highlighted its role as a highly selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This compound's ability to sense Al(3+) bound to cells through fluorescence microscopy indicates its utility in biological and chemical sensing applications (Banerjee et al., 2012).

Chemical Characterization and Analysis

  • Extraction-Photometric Determination : A method was developed for the extraction-photometric determination of cadmium(II) using 1-(5-benzylthiazol-2-yl)azonaphthalen-2-ol. This work showcases the compound's utility in forming a complex with cadmium(II) ions for sensitive detection, highlighting its application in analytical chemistry (Tupys & Tymoshuk, 2015).

Kinetic Resolutions and Catalysis

  • Enzymatic Synthesis : An enzymatic process was optimized for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating a green and efficient method for synthesizing chiral intermediates. This work emphasizes the role of biocatalysis in achieving high yields and enantiomeric excesses for pharmaceutical intermediates (Guo et al., 2017).

Mechanism of Action

The mechanism of action of 1-(2-Chloronaphthalen-1-yl)ethanol is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

The safety data sheet for 1-(2-Chloronaphthalen-1-yl)ethanol can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

1-(2-chloronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUFIBFLOCDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282477, DTXSID00979424
Record name 1-(2-chloronaphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloronaphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloronaphthalen-1-yl)ethanol

CAS RN

5471-34-1, 63310-02-1
Record name 5471-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloronaphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloronaphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an EtOH (70 ml) solution of 1-(2-Chloronaphthalen-1-yl)-ethanone (3.98 mmol; prepared according to J. Org. Chem. 1946, 11, 163-169) was added sodium borohydride (232 mg, 6.09 mmol). The mixture was stirred at rt under an atmosphere of nitrogen for one hour. After that time, the mixture was quenched with saturated NH4Cl followed by water, extracted with EtOAc (3×50 ml). The extracts were washed with water (50 ml), brine (50 ml), and dried over MgSO4. After concentration in vacuo, a beige oil was obtained. It was purified by chromatography on silica gel (25 g) eluting with an EtOAc/hexane gradient to give the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.44 (d, J=6.4 Hz, 3H), 2.33 (d, J=3.6 Hz, 1H), 5.97-6.06 (m, 1H), 7.39 (d, J=8.8 Hz, 1H), 7.45-7.58 (m, 2H), 7.67 (d, J=8.8 Hz, 1H), 7.81 (dd, J=1.6, 8.0 Hz, 1H), 8.75 (d, J=8.0 Hz, 1H). MS (ES+): 189.19/191.20 [MH+−H2O]. HPLC: tR=3.38 min (polar—5 min, ZQ3).
Quantity
3.98 mmol
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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